

nickel diethyldithiocarbamate synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Technical Guide to the Synthesis of Nickel(II) Bis(diethyldithiocarbamate)

Abstract

This technical guide provides a comprehensive overview of the synthesis of nickel(II) bis(diethyldithiocarbamate), a coordination complex with the formula Ni(S₂CNEt₂)₂. The document is intended for researchers, scientists, and professionals in drug development and materials science. It details the chemical principles, experimental protocols, and characterization data for this compound. The synthesis is primarily achieved through a precipitation reaction between a nickel(II) salt and an alkali metal salt of diethyldithiocarbamic acid.

Introduction

Nickel(II) bis(diethyldithiocarbamate) is a well-studied coordination complex belonging to the larger family of metal dithiocarbamates. These compounds are of significant interest due to their diverse applications in fields such as agriculture as fungicides, in the rubber industry as vulcanization accelerators, and in medicine for their potential therapeutic properties.[1][2] The nickel(II) complex exhibits a distinct square-planar geometry, a common feature for d⁸ metal complexes, which contributes to its unique chemical and physical properties, including its diamagnetism.[3][4][5] A notable characteristic of this complex is its ability to undergo a two-electron oxidation from Ni(II) to Ni(IV), a relatively uncommon redox behavior for first-row transition metals.[3] Furthermore, **nickel diethyldithiocarbamate** serves as a single-source precursor for the synthesis of nickel sulfide (NiS) nanomaterials through thermal decomposition.[3][6]



This guide will focus on the most common and straightforward synthetic route, which involves the reaction of a nickel(II) salt with sodium diethyldithiocarbamate in an aqueous or aqueous-ethanolic medium.[3]

Synthesis Protocol

The synthesis of nickel(II) bis(diethyldithiocarbamate) is typically a two-step process, starting with the in-situ preparation of the sodium diethyldithiocarbamate ligand, followed by its reaction with a nickel(II) salt.

Materials and Equipment

Reagents:

- Diethylamine (HN(C₂H₅)₂)
- Carbon disulfide (CS₂)
- Sodium hydroxide (NaOH)
- Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
- Ethanol (optional, for solvent medium)
- Methanol
- · Diethyl ether
- Distilled or deionized water
- Chloroform (for purification)
- Hexanes (for purification)

Equipment:

- Beakers and Erlenmeyer flasks
- Magnetic stirrer and stir bar



- Ice bath
- Graduated cylinders and pipettes
- Sintered-glass filter or Büchner funnel with vacuum flask
- Filter paper
- · Drying oven or desiccator

Experimental Workflow



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Caption: Workflow for the synthesis of Nickel(II) Bis(diethyldithiocarbamate).

Step-by-Step Procedure

Part A: Preparation of Sodium Diethyldithiocarbamate Ligand

 Prepare a solution of sodium hydroxide by slowly dissolving 6 g of NaOH in 10 mL of distilled water in a beaker cooled in an ice bath.[7]



- With continuous cooling and rapid stirring, slowly add 0.10 mol of diethylamine to the cold NaOH solution.
- Following the addition of the amine, slowly add 6.0 mL (0.10 mol) of reagent-grade carbon disulfide (CS₂) dropwise.[7]
- Continue stirring the mixture in the ice bath for 3-4 hours. The temperature should be maintained to avoid decomposition.[1] The product of this step is an aqueous solution of sodium diethyldithiocarbamate, which can be used directly in the next step.

Part B: Synthesis of Nickel(II) Bis(diethyldithiocarbamate)

- In a separate beaker, prepare a solution of nickel(II) chloride hexahydrate by dissolving 0.05 mol of NiCl₂·6H₂O in a minimal amount of distilled water. A typical preparation might use 0.714 g (3 mmol) of NiCl₂·6H₂O.[7]
- While stirring, add the aqueous solution of the nickel(II) salt to the freshly prepared sodium diethyldithiocarbamate solution from Part A. A 2:1 molar ratio of the dithiocarbamate ligand to the nickel(II) salt is typically employed to ensure complete complexation.[1][3]
- Upon mixing the two solutions, a bright green microcrystalline precipitate of nickel(II) bis(diethyldithiocarbamate) will form immediately.[4][7]
- Continue stirring the mixture for a short period to ensure the reaction goes to completion.

Isolation and Purification

- Collect the green precipitate by vacuum filtration using a sintered-glass filter or a Büchner funnel.[7]
- Wash the collected solid several times with distilled water and then with a small amount of cold ethanol or a diethyl ether-methanol (1:1) mixture to remove any unreacted starting materials and by-products.[1]
- For further purification, the solid can be dissolved in a minimal amount of chloroform (CHCl₃), and any remaining aqueous layer can be discarded.[7]



- Hexanes are then added to the chloroform solution, and the solvent is evaporated under reduced pressure to precipitate fine green crystals of the product.
- The purified crystals are then collected by filtration, washed with hexanes until the filtrate is colorless, and dried overnight, either in a desiccator over silica gel or in a vacuum oven at a low temperature.[1][7] A typical yield for this synthesis is approximately 70%.[7]

Characterization Data

The synthesized nickel(II) bis(diethyldithiocarbamate) can be characterized using various analytical techniques to confirm its identity and purity.

Property	Value / Description
Chemical Formula	C10H20N2NiS4
Molar Mass	355.22 g⋅mol ⁻¹
Appearance	Light green solid
Density	1.41 g/cm ³
Solubility in water	Insoluble
Geometry	Square planar or slightly distorted square planar
Magnetic Properties	Diamagnetic
Typical Yield	~70%

Table 1: Physical and Structural Properties of Nickel(II) Bis(diethyldithiocarbamate).[3][4][7]



Analytical Technique	Expected Results
Infrared (IR) Spectroscopy	The IR spectrum will show characteristic absorption bands. A strong band around 1465-1481 cm ⁻¹ is attributed to the C-N stretching vibration. Bands in the 978-994 cm ⁻¹ region are assigned to the symmetric C-S stretching, and a band around 423-431 cm ⁻¹ corresponds to the Ni-S bond.[1]
UV-Vis Spectroscopy	The electronic absorption spectrum in a suitable solvent (e.g., chloroform) will exhibit characteristic absorption bands. These bands are typically assigned to d-d transitions and charge transfer transitions within the complex.[1]
NMR Spectroscopy	¹ H and ¹³ C NMR can be used to confirm the structure of the diethylamino groups on the ligand.
X-ray Crystallography	Single-crystal X-ray diffraction provides definitive structural information, confirming the square planar coordination of the nickel atom bonded to four sulfur atoms from the two bidentate diethyldithiocarbamate ligands.[3][4]

Table 2: Spectroscopic and Analytical Characterization Data.

Reaction Pathway and Stoichiometry

The synthesis of nickel(II) bis(diethyldithiocarbamate) follows a clear reaction pathway, as illustrated below.





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Caption: Stoichiometric reaction pathway for the synthesis.

The overall reaction is a double displacement or precipitation reaction where the nickel(II) ion replaces the sodium ions to form the insoluble coordination complex. The stoichiometry is crucial, with a 2:1 molar ratio of the diethyldithiocarbamate ligand to the nickel(II) salt being optimal for high yield and purity.[3]

Safety and Handling

- Carbon disulfide (CS₂) is highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, and sources of ignition should be avoided.
- Sodium hydroxide (NaOH) is corrosive and can cause severe burns. Protective gloves and eyewear should be worn when handling it.
- Diethylamine is a flammable and corrosive liquid. It should be handled with appropriate personal protective equipment in a fume hood.
- Nickel(II) chloride is a suspected carcinogen and a skin sensitizer. Avoid inhalation of dust and direct contact with skin.
- The final product, nickel(II) bis(diethyldithiocarbamate), may cause skin sensitization and is suspected of causing cancer.[4] Appropriate handling procedures should be followed.



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- To cite this document: BenchChem. [nickel diethyldithiocarbamate synthesis protocol].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b083840#nickel-diethyldithiocarbamate-synthesis-protocol]

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